![molecular formula C22H19ClN2O B2987134 2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole CAS No. 433698-52-3](/img/structure/B2987134.png)
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole” has a molecular formula of C22H19ClN2O and an average mass of 362.852 Da .
Synthesis Analysis
While specific synthesis details for this compound were not found, benzimidazole derivatives have been synthesized and studied for their antiproliferative and antimicrobial activities . The synthesis of benzimidazole compounds often involves the reaction of o-phenylenediamines with various reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring system attached to a phenylethyl group and a chlorophenoxy group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C22H19ClN2O and an average mass of 362.852 Da . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Structural and Spectroscopic Studies
- Spectroscopic Analysis : Benzimidazole derivatives, including compounds similar to 2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole, have been studied for their structural and spectroscopic properties using techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies help in understanding the molecular structure and electronic properties of these compounds (Saral, Özdamar, & Uçar, 2017).
Antioxidant Properties
- Antioxidant Potential : Various benzimidazole derivatives have been synthesized and tested for their antioxidant properties. The evaluation of these compounds in vitro for their ability to inhibit lipid peroxidation and scavenge free radicals helps in determining their potential as antioxidants (Kerimov et al., 2012).
Agricultural Applications
- Fungicide Carrier Systems : Compounds similar to this compound have been used in agriculture. For instance, benzimidazole derivatives like Carbendazim have been loaded into nanoparticles for sustained release, providing an effective means of delivering fungicides in agricultural applications (Campos et al., 2015).
Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Activity : Benzimidazole derivatives have been synthesized and tested for their potential as antimicrobial and anticancer agents. These compounds, through their interaction with biological targets, demonstrate significant activity against various bacterial strains and cancer cell lines (Pham et al., 2022).
Materials Science
- Synthesis of Polyimides : Benzimidazole-based compounds have been utilized in the synthesis of aromatic polyimides. These materials find applications in various industrial and technological sectors due to their excellent thermal and chemical stability (Jung & Park, 1995).
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16(17-7-3-2-4-8-17)25-21-10-6-5-9-20(21)24-22(25)15-26-19-13-11-18(23)12-14-19/h2-14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNRRJJTZBHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

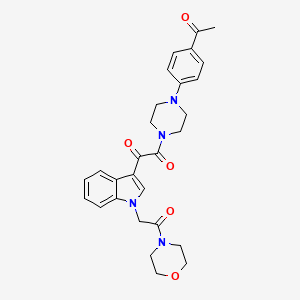


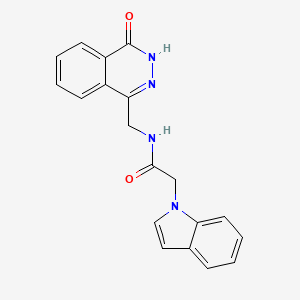
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)


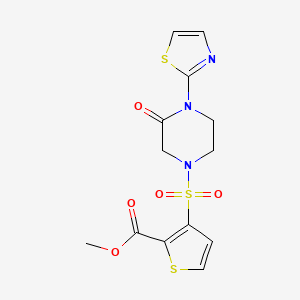
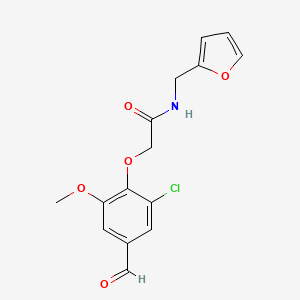
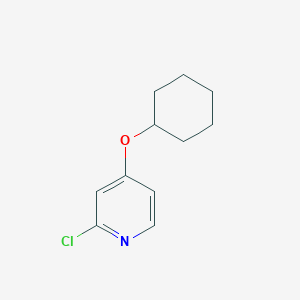
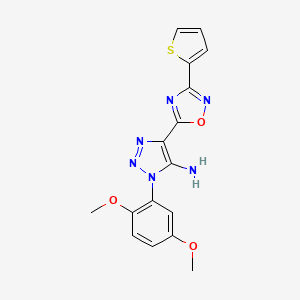
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
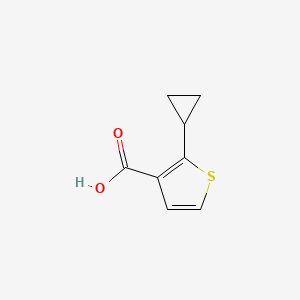
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)